molecular formula C21H30N4O3S B2573671 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946354-15-0

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2573671
CAS No.: 946354-15-0
M. Wt: 418.56
InChI Key: XSEXLNXXJNIFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its complex structure, which includes a tert-butyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation of Piperazine: The piperazine ring is sulfonylated using 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the ethoxy-substituted pyrimidine under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine: Lacks the tert-butyl group, which may affect its biological activity and stability.

    4-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine: Contains a methyl group instead of a tert-butyl group, potentially altering its pharmacokinetic properties.

    4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Has a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the tert-butyl group in 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine enhances its steric bulk, potentially increasing its selectivity and binding affinity towards specific biological targets. The ethoxy group can improve its solubility and bioavailability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S/c1-6-28-20-15-19(22-16(2)23-20)24-11-13-25(14-12-24)29(26,27)18-9-7-17(8-10-18)21(3,4)5/h7-10,15H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEXLNXXJNIFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.